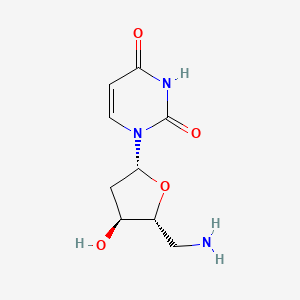

Uridine, 5'-amino-2',5'-dideoxy-

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 5’-amino-2’,5’-dideoxy- typically involves the selective modification of uridine. One common method includes the protection of the hydroxyl groups, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require the use of protecting groups such as silyl ethers or acetates to prevent unwanted side reactions. The final deprotection step yields the desired compound .

Industrial Production Methods

Industrial production of Uridine, 5’-amino-2’,5’-dideoxy- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Uridine, 5’-amino-2’,5’-dideoxy- undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or nitric acid are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted uridine analogs .

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Antiviral Agents :

- Uridine derivatives have been explored for their potential as antiviral agents. The modified structure allows for better interaction with viral enzymes, which can inhibit viral replication. For instance, studies have shown that nucleoside analogs can interfere with the polymerase activity of viruses, thereby reducing viral load in infected cells.

-

Cancer Treatment :

- The compound has been investigated as a lead structure for developing chemotherapeutic agents. Its ability to mimic natural nucleotides enables it to be incorporated into RNA and DNA, potentially disrupting cancer cell proliferation . The structural similarity to standard nucleosides allows it to evade some cellular resistance mechanisms.

-

Neuroprotective Effects :

- Research indicates that uridine derivatives may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. They are thought to enhance neuronal survival and promote synaptic plasticity by modulating neurotransmitter systems.

Biochemical Research

- Nucleic Acid Synthesis :

-

Enzyme Interaction Studies :

- The compound serves as a substrate analogue in enzyme assays to study the kinetics of nucleotide-processing enzymes such as polymerases and kinases. By examining how these enzymes interact with modified nucleotides, researchers gain insights into their mechanisms of action and substrate specificity .

-

Structural Biology :

- In structural biology, uridine derivatives are employed to investigate secondary structures of nucleic acids through techniques like X-ray crystallography and NMR spectroscopy. The unique properties of the modified nucleoside enable researchers to explore conformational changes in nucleic acid structures under various conditions .

Case Studies

- Antiviral Activity : A study demonstrated that uridine analogs exhibited significant antiviral activity against RNA viruses by inhibiting viral RNA synthesis through competitive inhibition of viral polymerases .

- Cancer Cell Proliferation : In vitro experiments showed that incorporating uridine analogs into cancer cell lines led to reduced cell viability and induced apoptosis, highlighting their potential as anticancer agents.

- Neuroprotection : Animal models treated with uridine derivatives showed improved cognitive function and reduced neurodegeneration markers compared to control groups, suggesting therapeutic potential for neurodegenerative diseases like Alzheimer's .

Mécanisme D'action

The mechanism of action of Uridine, 5’-amino-2’,5’-dideoxy- involves its incorporation into viral DNA, leading to the inhibition of viral replication. The amino group at the 5’ position interferes with the normal base-pairing process, thereby disrupting the synthesis of viral DNA. This compound targets viral DNA polymerase and other enzymes involved in nucleic acid synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Iodo-2’-deoxyuridine: Another nucleoside analog with antiviral properties.

5-Bromo-2’-deoxyuridine: Used in cancer research and as an antiviral agent.

5-Fluoro-2’-deoxyuridine: Employed in chemotherapy for its ability to inhibit thymidylate synthase.

Uniqueness

Uridine, 5’-amino-2’,5’-dideoxy- is unique due to its specific modification at the 5’ position, which imparts distinct biochemical properties. Unlike other nucleoside analogs, it exhibits lower toxicity and higher selectivity towards viral enzymes, making it a promising candidate for antiviral therapies .

Activité Biologique

Uridine, 5'-amino-2',5'-dideoxy- (also known as AIdUrd), is a nucleoside analog that has garnered attention for its potential antiviral and anticancer properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

-

Antiviral Activity :

- AIdUrd has been studied for its ability to inhibit viral replication, particularly against herpes simplex virus type 1 (HSV-1). Research indicates that modifications to AIdUrd, such as N-acetylation, can enhance its efficacy by increasing inhibition of thymidine phosphorylation by viral deoxypyrimidine kinase . However, some derivatives did not exhibit significant antiviral activity in cell cultures, indicating the complexity of its action against different viral strains .

-

Enzyme Interaction :

- The compound requires activation by thymidine kinase encoded by the herpes virus genome for its antiviral activity. This unique requirement allows it to selectively target infected cells while minimizing toxicity to uninfected tissues . Its binding affinity to various enzymes has been quantified, with notable interactions observed with E. coli thymidine kinase .

Therapeutic Applications

-

Potential Anticancer Properties :

- Dideoxynucleosides like AIdUrd have been investigated for their use in cancer therapy due to their ability to interfere with nucleic acid synthesis in rapidly dividing cells. The compound's structure allows it to act as a chain terminator during DNA replication, which can be beneficial in targeting cancer cells .

-

Regulation of Food Intake :

- Recent studies have highlighted uridine's role in regulating food intake and energy balance. Circulating uridine levels correlate with hunger and caloric consumption, suggesting a broader metabolic role beyond antiviral activity . This finding opens avenues for exploring AIdUrd's effects on metabolic disorders.

Table 1: Summary of Key Studies on AIdUrd

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-4-6-5(13)3-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYZQSMQSHNEMQ-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189509 | |

| Record name | Uridine, 5'-amino-2',5'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35959-38-7 | |

| Record name | Uridine, 5'-amino-2',5'-dideoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035959387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, 5'-amino-2',5'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.